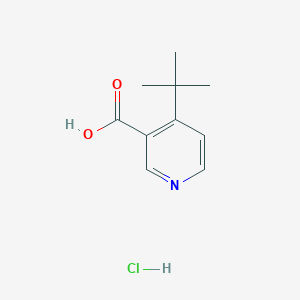
1-(3-Bromophenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Bromophenyl)ethane-1,2-diol” is a chemical compound that is structurally similar to ethylene glycol . It contains a bromophenyl group attached to an ethane-1,2-diol moiety . This compound is likely to be a solid under normal conditions .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .
Chemical Reactions Analysis
The compound, being a diol, can undergo typical reactions of diols such as periodate cleavage . It can also participate in condensation reactions to form polymers .
Applications De Recherche Scientifique
- Researchers have synthesized novel biphenylethane-based wires for molecular electronics. These wires exhibit exceptional single-molecule diode behavior. Specifically, unsymmetrically substituted biphenylethane derivatives were synthesized using previously unexplored 1,2-bis(4-bromophenyl)ethanes as key intermediates. These molecules are designed with an ethane bridge that breaks the conjugation between two phenylethynylbenzene halves, resulting in single-molecule diodes. Theoretical models predict rectification ratios (RR) as high as 1500, far beyond typical experimental values .
- The compound’s bromine substitution could potentially enhance its photodynamic properties. PDT is a cancer treatment that uses light-activated compounds to selectively destroy cancer cells. Investigating the phototoxicity and cellular uptake of this compound may reveal its suitability for PDT applications .
Single-Molecule Diodes
Photodynamic Therapy (PDT)
Mécanisme D'action
Target of Action
Bromophenyl compounds are often used in suzuki-miyaura coupling reactions , suggesting that they may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The mode of action of 1-(3-Bromophenyl)ethane-1,2-diol is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the bromophenyl group can undergo transmetalation, a process in which it is transferred from boron to palladium . This suggests that 1-(3-Bromophenyl)ethane-1,2-diol may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that bromophenyl compounds can participate in suzuki-miyaura coupling reactions , which are widely used in organic synthesis. These reactions involve the formation of carbon-carbon bonds, suggesting that 1-(3-Bromophenyl)ethane-1,2-diol may influence pathways related to carbon bond formation.
Pharmacokinetics
For instance, the presence of a bromine atom in 1-(3-Bromophenyl)ethane-1,2-diol may affect its absorption and distribution due to the atom’s size and electronegativity .
Result of Action
Given its potential role in suzuki-miyaura coupling reactions , it may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure and function of many organic compounds.
Propriétés
IUPAC Name |
1-(3-bromophenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYUQIBEBQYKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)ethane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)
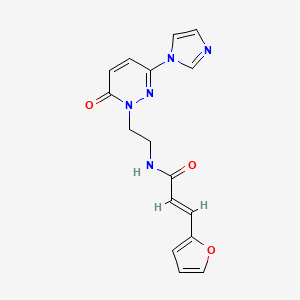
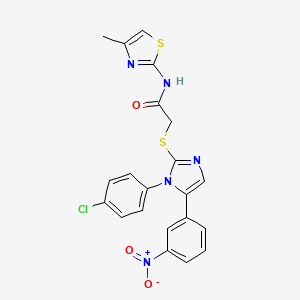

![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)
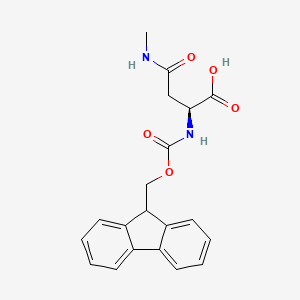

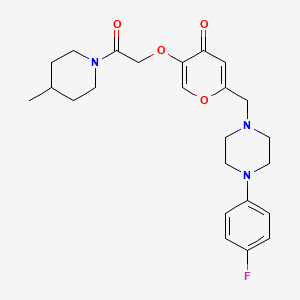
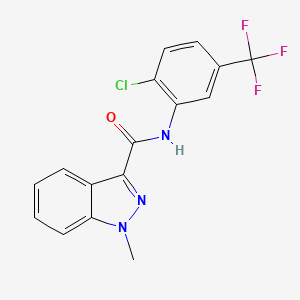
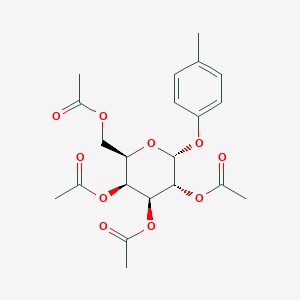

![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)
